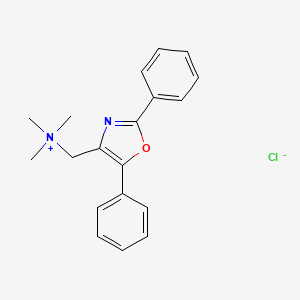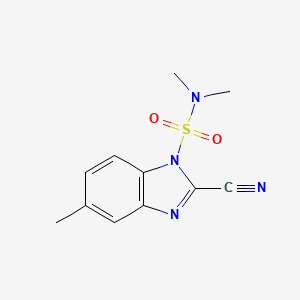
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds known for their wide range of biological and pharmacological activities. This particular compound is characterized by the presence of a cyano group, a sulfonamide group, and three methyl groups attached to the benzimidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonamide and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide for nucleophilic substitution; sulfonyl chlorides for electrophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and sulfonamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a single methyl group.
N,N-Dimethylbenzimidazole: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide is unique due to the presence of the cyano and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
88422-25-7 |
|---|---|
分子式 |
C11H12N4O2S |
分子量 |
264.31 g/mol |
IUPAC 名称 |
2-cyano-N,N,5-trimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-4-5-10-9(6-8)13-11(7-12)15(10)18(16,17)14(2)3/h4-6H,1-3H3 |
InChI 键 |
QGGIGRUJUYGFHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C#N)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


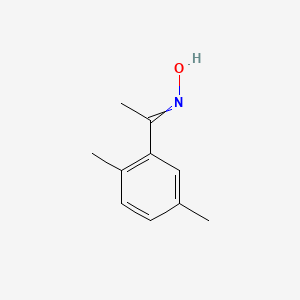
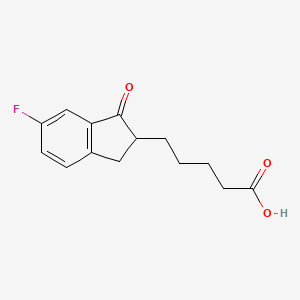
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)

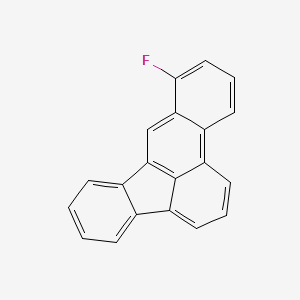

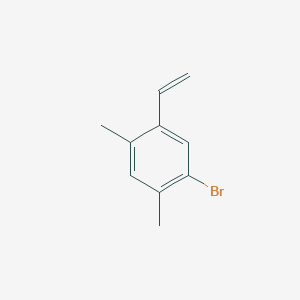
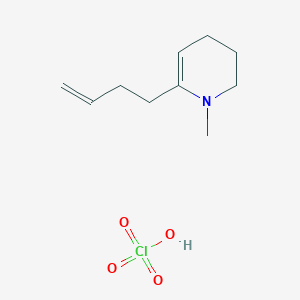
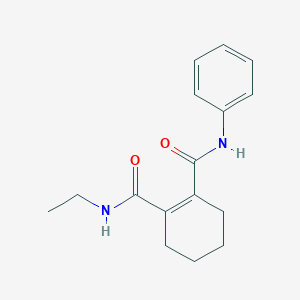
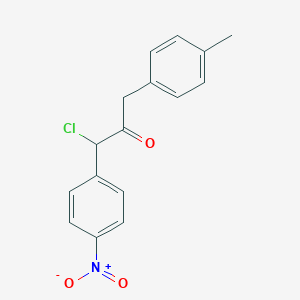
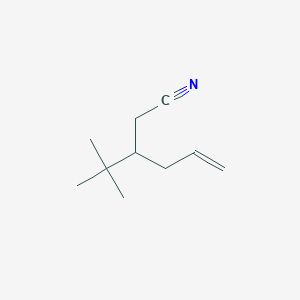

![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
